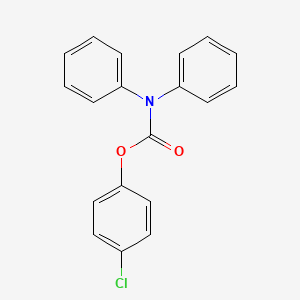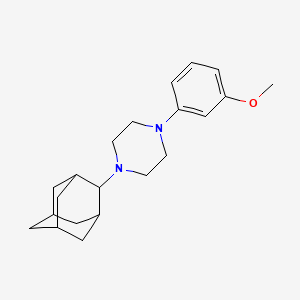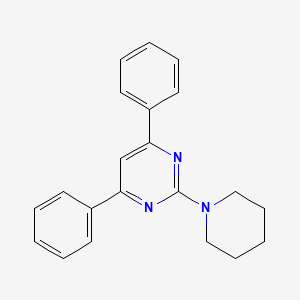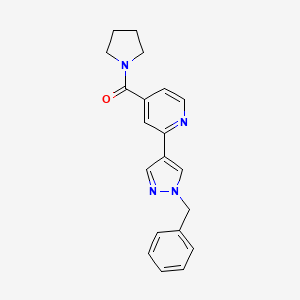
4-chlorophenyl diphenylcarbamate
説明
4-chlorophenyl diphenylcarbamate is a useful research compound. Its molecular formula is C19H14ClNO2 and its molecular weight is 323.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0713064 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicide Chemistry and Environmental Impact
4-Chlorophenyl diphenylcarbamate, as a derivative of chlorophenol, has been studied for its chemical properties and environmental impact. For instance, the dechlorination kinetics of 4-Chloro-2-butynyl N-(3-chlorophenyl) carbamate, a related compound used as an herbicide, were investigated in alkaline media. This study is crucial for understanding the environmental degradation of such compounds (Bergon, Bonafos, & Calmon, 1980).
Photocatalytic Decomposition
The compound's derivatives have applications in environmental remediation, particularly in water treatment. For example, a study on Fe3O4-Cr2O3 magnetic nanocomposite highlighted its effectiveness in the photocatalytic decomposition of 4-chlorophenol in water. Such research is pivotal for developing methods to remove toxic and non-biodegradable contaminants from the environment (Singh, Senapati, Borgohain, & Sarma, 2017).
Chiral Recognition in Chromatography
This compound derivatives have been utilized in chromatography for chiral recognition. Research on cellulose triphenylcarbamate derivatives, including 4-chloro derivatives, adsorbed on silica gel, demonstrates their use as stationary phases in high-performance liquid chromatography. This application is significant for enantiomeric separation in analytical chemistry (Okamoto, Kawashima, & Hatada, 1986).
Industrial Wastewater Treatment
In a study focused on the degradation of 4-chlorophenol using catalyzed peroxymonosulfate with nano-MnO2/UV irradiation, it was found that this method could be effective for treating industrial wastewater. This highlights the compound's role in developing new technologies for environmental protection (Eslami, Hashemi, & Ghanbari, 2018).
Environmental Toxicity Studies
Studies have also been conducted on the cytotoxic effects of chlorophenol chemicals, including 4-chlorophenol, on L929 cells. Such research is crucial for assessing the environmental and health risks associated with these compounds (Chen, Jiang, Zhang, Yu, & Zhang, 2004).
作用機序
Target of Action
4-Chlorophenyl diphenylcarbamate is a carbamate derivative that has been found to inhibit cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, this compound can potentially affect nerve signal transmission.
Mode of Action
The compound interacts with its target, cholinesterase, by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This results in an accumulation of acetylcholine, leading to prolonged nerve signal transmission. The exact nature of the interaction and the resulting changes are still under investigation.
Result of Action
The molecular effect of this compound’s action is the inhibition of cholinesterase, leading to an accumulation of acetylcholine . At the cellular level, this can result in prolonged nerve signal transmission and potential overstimulation of the nervous system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s action can be influenced by the physiological environment, including the presence of other drugs, the individual’s health status, and genetic factors .
特性
IUPAC Name |
(4-chlorophenyl) N,N-diphenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-11-13-18(14-12-15)23-19(22)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRLFYGPCKJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-chlorobenzyl)-N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5625781.png)
![2-oxo-1-phenyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B5625782.png)
![7-{[(4aS*,7aR*)-6,6-dioxido-4-propylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-3-methylquinazolin-4(3H)-one](/img/structure/B5625788.png)
![N-{[8-(2-methylthieno[3,2-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}acetamide](/img/structure/B5625793.png)
![2-(pyridin-2-ylmethyl)-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5625796.png)
![2-(3-methylbutyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5625803.png)
![[(3S*,4S*)-1-(6-isopropylpyrimidin-4-yl)pyrrolidine-3,4-diyl]dimethanol](/img/structure/B5625811.png)
![8-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5625819.png)
![(3aR*,6aR*)-2-(2-aminopyrimidin-4-yl)-5-cyclohexylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5625838.png)
![3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5625846.png)

